![molecular formula C11H13N3O2S B2777020 4-[3-(1,3-Thiazol-4-yl)propanoyl]morpholine-3-carbonitrile CAS No. 2192389-65-2](/img/structure/B2777020.png)
4-[3-(1,3-Thiazol-4-yl)propanoyl]morpholine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(1,3-Thiazol-4-yl)propanoyl]morpholine-3-carbonitrile is a chemical compound with the molecular formula C11H13N3O2S and a molecular weight of 251.3 g/mol. This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives are known for their diverse biological activities, making them valuable in various fields of scientific research .
Métodos De Preparación
The synthesis of 4-[3-(1,3-Thiazol-4-yl)propanoyl]morpholine-3-carbonitrile typically involves the reaction of thiazole derivatives with morpholine and a suitable nitrile source. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction
Análisis De Reacciones Químicas
4-[3-(1,3-Thiazol-4-yl)propanoyl]morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Aplicaciones Científicas De Investigación
4-[3-(1,3-Thiazol-4-yl)propanoyl]morpholine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to the biological activities associated with thiazole derivatives.
Medicine: Explored for its potential as an anticancer agent, as thiazole derivatives have shown cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 4-[3-(1,3-Thiazol-4-yl)propanoyl]morpholine-3-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Thiazole derivatives are known to interact with enzymes and receptors, leading to various biological effects . For example, they may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparación Con Compuestos Similares
4-[3-(1,3-Thiazol-4-yl)propanoyl]morpholine-3-carbonitrile can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Bleomycin: An antineoplastic drug used in cancer chemotherapy.
Tiazofurin: An antineoplastic drug with cytotoxic activity against cancer cells.
Propiedades
IUPAC Name |
4-[3-(1,3-thiazol-4-yl)propanoyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c12-5-10-6-16-4-3-14(10)11(15)2-1-9-7-17-8-13-9/h7-8,10H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQLFUNYTQWFPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CCC2=CSC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2776937.png)
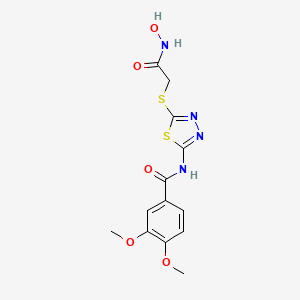
![4-(1H-1,2,4-triazol-1-yl)-6-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2776941.png)
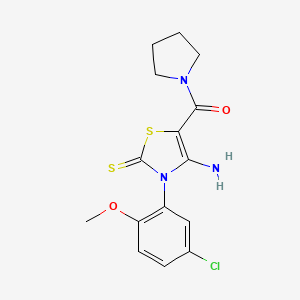
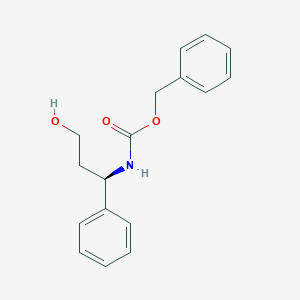
![4-benzyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2776947.png)
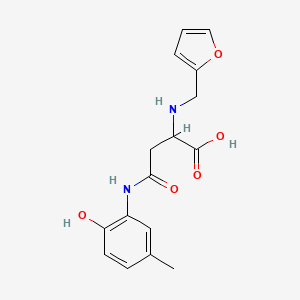
![Tert-butyl 2-(6-azaspiro[3.4]octan-7-yl)acetate](/img/structure/B2776950.png)
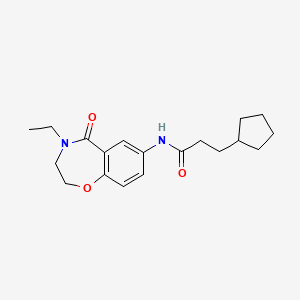
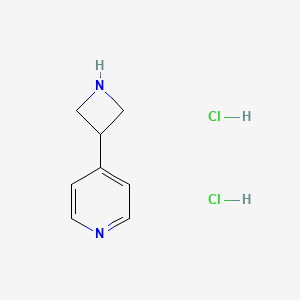
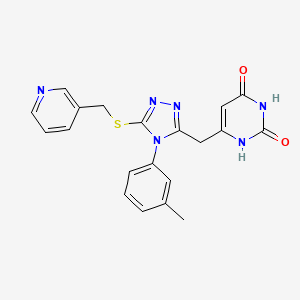
![N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
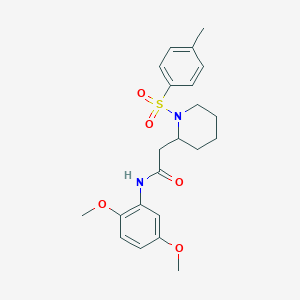
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2776960.png)
